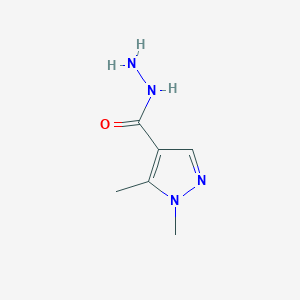

1,5-Dimethyl-1H-pyrazole-4-carbohydrazide

Description

Significance of the Pyrazole (B372694) Scaffold in Contemporary Heterocyclic Chemistry

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone in modern heterocyclic chemistry. nih.govnih.govjocpr.comresearchgate.net Its structural rigidity and capacity for substitution at various positions make it a versatile scaffold for the synthesis of a wide array of organic compounds. chim.it Pyrazole derivatives are known to exhibit a broad spectrum of biological activities, which has led to their extensive use in medicinal chemistry and drug discovery. nih.govnih.gov The aromatic nature of the pyrazole ring contributes to the stability of its derivatives, while the presence of two nitrogen atoms allows for diverse coordination possibilities with metal ions, a key aspect in the development of coordination compounds and materials science. pen2print.orgbohrium.comnih.govresearchgate.netmdpi.com

The synthetic accessibility of the pyrazole nucleus, often through classical cyclocondensation reactions between 1,3-bielectrophilic reagents and hydrazine-containing compounds, further enhances its appeal to synthetic organic chemists. chim.it This accessibility allows for the creation of extensive libraries of pyrazole derivatives for various research applications.

Academic Relevance of the Hydrazide Moiety in Organic Synthesis

The hydrazide functional group (-CONHNH2) is a highly valuable moiety in organic synthesis, primarily serving as a versatile building block for the construction of various heterocyclic systems. pen2print.org Hydrazides are readily prepared from carboxylic acid esters and hydrazine (B178648) hydrate (B1144303), and their reactivity allows for a multitude of chemical transformations. pen2print.org They are key precursors in the synthesis of heterocycles such as oxadiazoles, triazoles, and pyrazoles themselves. pen2print.org

Furthermore, the hydrazide group can act as a ligand, coordinating with metal ions through its nitrogen and oxygen atoms. This property is extensively utilized in coordination chemistry to create novel metal complexes with interesting structural and electronic properties. nih.gov The ability of the hydrazide moiety to form stable chelates with metal ions is a significant area of academic investigation.

Specific Research Focus on 1,5-Dimethyl-1H-pyrazole-4-carbohydrazide within Organic and Inorganic Disciplines

Within the broader class of pyrazole carbohydrazides, this compound (CAS Number: 864948-68-5) has emerged as a molecule of specific interest. chemscene.com While extensive, dedicated research solely on this compound is still developing, its structural features suggest significant potential in both organic and inorganic chemistry.

In organic synthesis, it serves as an intermediate for the preparation of more complex molecules. For instance, it has been used in reactions to form other heterocyclic systems. The presence of both the pyrazole ring and the hydrazide moiety in a single molecule provides multiple reactive sites for further functionalization.

In the field of inorganic chemistry, the focus lies on its role as a ligand in the formation of coordination compounds. The nitrogen atoms of the pyrazole ring and the nitrogen and oxygen atoms of the carbohydrazide (B1668358) group can all potentially coordinate with metal ions, leading to the formation of diverse and structurally interesting metal complexes. The study of these complexes contributes to the fundamental understanding of coordination chemistry and may lead to materials with novel magnetic, optical, or catalytic properties.

While specific biological activity data for this compound is not extensively documented in publicly available research, the known biological profiles of related pyrazole carbohydrazide derivatives suggest potential for further investigation in medicinal chemistry. nih.govjocpr.comresearchgate.net

Properties of this compound

| Property | Value |

| Molecular Formula | C6H10N4O |

| Molecular Weight | 154.17 g/mol |

| CAS Number | 864948-68-5 |

Structure

3D Structure

Properties

IUPAC Name |

1,5-dimethylpyrazole-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-4-5(6(11)9-7)3-8-10(4)2/h3H,7H2,1-2H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDRWITBMTJYLTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80599109 | |

| Record name | 1,5-Dimethyl-1H-pyrazole-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864948-68-5 | |

| Record name | 1,5-Dimethyl-1H-pyrazole-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,5 Dimethyl 1h Pyrazole 4 Carbohydrazide and Its Derivatives

Established Synthetic Pathways to the Pyrazole-4-Carbohydrazide Scaffold

Traditional synthetic routes to pyrazole-4-carbohydrazides are well-documented, offering reliable methods for accessing this important chemical scaffold. These pathways often involve multi-step sequences, beginning with the formation of a substituted pyrazole (B372694) ring followed by functional group interconversion to yield the desired carbohydrazide (B1668358).

Cyclocondensation Reactions in Pyrazole-Carbohydrazide Synthesis

Cyclocondensation is a cornerstone in the synthesis of pyrazole derivatives. nih.govnih.govmdpi.com This method typically involves the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. nih.govnih.govmdpi.com The selection of appropriately substituted starting materials allows for the direct incorporation of desired functionalities onto the pyrazole ring.

For instance, the reaction between a β-ketoester and a hydrazine can yield a pyrazolone, which can then be further functionalized. A classic approach is the Knorr pyrazole synthesis, which utilizes the condensation of 1,3-dicarbonyl compounds with hydrazines. nih.gov Variations of this method, including the use of α,β-unsaturated ketones and acetylenic ketones, have expanded the scope of accessible pyrazole structures. nih.govmdpi.com The regioselectivity of these reactions can often be controlled by the nature of the substituents on both the dicarbonyl compound and the hydrazine. mdpi.com

In the context of pyrazole-4-carbohydrazides, a common strategy involves the cyclocondensation to form a pyrazole-4-carboxylate ester, which is then converted to the carbohydrazide. For example, a three-component reaction of a phenylhydrazine, a benzaldehyde, and ethyl acetoacetate (B1235776) can produce pyrazole-4-carboxylic acid ethyl ester derivatives. sid.ir

| Reactant A | Reactant B | Product | Reference |

| 1,3-Dicarbonyl Compound | Hydrazine | Substituted Pyrazole | nih.govnih.govmdpi.com |

| β-Ketoester | Hydrazine | Pyrazolone | nih.gov |

| Phenylhydrazine, Benzaldehyde | Ethyl Acetoacetate | Pyrazole-4-carboxylic acid ethyl ester | sid.ir |

Conversion and Derivatization from Pyrazole-4-Carboxylic Acid Derivatives

A prevalent and straightforward method for the synthesis of pyrazole-4-carbohydrazides is the hydrazinolysis of the corresponding pyrazole-4-carboxylic acid esters. umich.edu This reaction typically involves heating the ester with hydrazine hydrate (B1144303) in a suitable solvent, such as ethanol. However, this direct conversion is not always successful and can be influenced by other substituents on the pyrazole ring. umich.eduresearchgate.net

In some cases, the direct formation of pyrazole-4-carbohydrazides from 5-benzamidopyrazole-4-carboxylic acid ethyl esters and hydrazine hydrate has been reported to be unsuccessful. umich.eduresearchgate.net An alternative approach involves the use of pyrazolo[3,4-d] nih.govumich.eduoxazin-4-one derivatives, which react with hydrazine hydrate to yield the desired pyrazole-4-carbohydrazides in good yields. umich.eduresearchgate.net

Another route starts from pyrazole-4-carbonitriles. For example, 5-amino-1-arylpyrazole-4-carbonitriles can be synthesized via a classical cyclocondensation reaction and subsequently transformed into the corresponding carboxamide derivatives. encyclopedia.pub These amides can then potentially be converted to carbohydrazides. Similarly, pyrazole-4-carboxaldehydes, obtained through methods like the Vilsmeier-Haack reaction on hydrazones, serve as versatile intermediates that can be oxidized to carboxylic acids and then converted to carbohydrazides. chemmethod.comchim.it

| Starting Material | Reagent | Product | Reference |

| Pyrazole-4-carboxylic acid ester | Hydrazine hydrate | Pyrazole-4-carbohydrazide | umich.edu |

| Pyrazolo[3,4-d] nih.govumich.eduoxazin-4-one | Hydrazine hydrate | Pyrazole-4-carbohydrazide | umich.eduresearchgate.net |

| 5-Amino-1-arylpyrazole-4-carbonitrile | - | 5-Amino-1-arylpyrazole-4-carboxamide | encyclopedia.pub |

| Hydrazone | Vilsmeier Reagent | Pyrazole-4-carboxaldehyde | chemmethod.comchim.it |

Strategic Synthesis of Diversified 1,5-Dimethyl-1H-pyrazole-4-carbohydrazide Analogues

The synthesis of diversified analogues of this compound allows for the exploration of structure-activity relationships. This is often achieved by introducing various substituents at different positions of the pyrazole ring or by modifying the carbohydrazide moiety.

One strategy involves starting with a pre-functionalized pyrazole core. For example, 3,5-dimethyl-1H-pyrazole can be reacted with ethyl bromoacetate (B1195939) to introduce an ester group, which is then treated with hydrazine hydrate to form 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide. tsijournals.com This intermediate can then undergo further reactions, such as condensation with phthalic anhydride, to create more complex derivatives. tsijournals.com

Another approach is to utilize multicomponent reactions where the diversity is introduced through the variation of the initial building blocks. For instance, a five-component reaction involving aldehydes, malononitrile, ethyl 4-chloro-3-oxobutanoate, and hydrazine hydrate, catalyzed by montmorillonite (B579905) K10, can lead to highly substituted pyrano[2,3-c]pyrazoles. nih.gov Such strategies allow for the rapid generation of a library of compounds.

Innovations in Synthetic Protocols for Pyrazole-Carbohydrazide Systems

To address the limitations of classical synthetic methods, such as long reaction times, harsh conditions, and low yields, modern techniques have been developed. These innovations often align with the principles of green chemistry, aiming for more efficient and environmentally benign processes.

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. rsc.orgnih.gov The use of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and improve product yields. researchgate.netdergipark.org.tr

In the synthesis of pyrazole derivatives, microwave assistance has been successfully applied to cyclocondensation reactions. For example, the condensation of chalcones with hydrazine hydrate in the presence of an acid catalyst can be efficiently carried out under microwave irradiation to produce pyrazoles. nih.gov Similarly, the synthesis of 1-aroyl-3,5-dimethyl-1H-pyrazoles through the cyclocondensation of carbohydrazide derivatives with 2,4-pentanedione has been reported to proceed in high yields within minutes using microwave heating. rsc.org This technique offers a rapid and efficient alternative to conventional heating methods. rsc.org

| Reactants | Conditions | Product | Reference |

| Chalcone, Hydrazine hydrate | Acetic acid, Ethanol, Microwave | Pyrazole derivative | nih.gov |

| Carbohydrazide derivative, 2,4-Pentanedione | Ethanol, Microwave (270 W, 3-5 min) | 1-Aroyl-3,5-dimethyl-1H-pyrazole | rsc.org |

| Phenyl hydrazine, 2,5-Dibromo-3-thiophenecarbaldehyde | Ethanol, Acetic acid, Microwave (100°C, 7 min) | Pyrazole derivative | dergipark.org.tr |

Mechanochemical and Ultrasound-Assisted Synthesis

Mechanochemistry and sonochemistry represent other green and efficient alternatives to traditional synthetic methods. rsc.org These techniques utilize mechanical force (milling, grinding) or high-frequency sound waves, respectively, to induce chemical reactions.

Ultrasound-assisted organic synthesis (UAOS) relies on the phenomenon of acoustic cavitation, which generates localized hot spots with high temperatures and pressures, thereby enhancing reaction rates. rsc.org This method has been applied to the synthesis of pyrazole derivatives, often leading to improved yields and shorter reaction times compared to conventional methods. asianpubs.org For example, the synthesis of 1,5-disubstituted pyrazoles from α,β-unsaturated cyanoesters and phenyl hydrazine has been successfully achieved under ultrasound irradiation. asianpubs.org Another report describes an ultrasound-assisted, metal-free synthesis of 1,5-disubstituted pyrazoles from β-enaminones and aromatic hydrazines at room temperature. bgu.ac.il

While less common for pyrazole synthesis, mechanochemical methods offer advantages in terms of solvent-free or reduced-solvent conditions, contributing to a more sustainable chemical process. rsc.org

| Reactants | Conditions | Product | Reference |

| α,β-Unsaturated cyanoester, Phenyl hydrazine | Sodium ethoxide, Cu(I) catalyst, Ultrasound (60°C, 75-90 min) | 1,5-Disubstituted pyrazole | asianpubs.org |

| β-Enaminone, Aromatic hydrazine | HFIP, Ultrasound, Room temperature | 1,5-Disubstituted pyrazole | bgu.ac.il |

Green Catalysis

Catalysis is a cornerstone of green chemistry, offering pathways that are more efficient and generate less waste than stoichiometric reactions. jetir.org For pyrazole synthesis, various green catalysts have been explored. Ammonium chloride has been used as a cost-effective and environmentally benign catalyst in the Knorr synthesis. jetir.org Another innovative approach employs ZnO nano-catalysts under microwave-assisted, solvent-free conditions for the reaction of cinnamaldehydes with hydrazine hydrate, demonstrating the potential of nano-catalysis in sustainable heterocyclic synthesis. pharmacophorejournal.com

The table below highlights key sustainable methodologies applicable to pyrazole synthesis.

| Sustainable Approach | Description | Key Advantages | Reference |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Reduced reaction times, increased yields, operational simplicity. | nih.gov |

| Solvent-Free Reactions | Condensation reactions performed without a solvent medium. | Eliminates solvent waste, simplifies work-up, reduces environmental impact. | sid.ir |

| Green Catalysts | Utilization of non-toxic, recyclable, or highly efficient catalysts (e.g., NH₄Cl, nano-ZnO). | High atom economy, reduced waste, catalyst reusability. | jetir.orgpharmacophorejournal.com |

| Multicomponent Reactions | Combining three or more reactants in a single step to form the final product. | High efficiency, atom economy, reduced number of synthetic steps and purification stages. | sid.ir |

By integrating these sustainable practices, the synthesis of this compound and its derivatives can be achieved in a more environmentally responsible and efficient manner, aligning with the modern imperatives of chemical manufacturing.

Structural Elucidation and Advanced Spectroscopic Characterization of 1,5 Dimethyl 1h Pyrazole 4 Carbohydrazide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific, peer-reviewed, and fully assigned NMR spectral data for 1,5-Dimethyl-1H-pyrazole-4-carbohydrazide are not extensively reported. The interpretation below is based on general principles of NMR spectroscopy and data from analogous pyrazole (B372694) structures.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

N1-CH₃: A singlet, typically appearing in the range of 3.7-4.0 ppm.

C5-CH₃: A singlet, shifted slightly upfield compared to the N1-methyl, likely in the 2.3-2.6 ppm range.

C3-H: A singlet corresponding to the lone proton on the pyrazole ring, expected around 7.5-8.0 ppm.

-NH-NH₂: The hydrazide protons would appear as broad singlets, and their chemical shifts are highly dependent on solvent and concentration. The NH proton could be in the 8.5-9.5 ppm region, while the NH₂ protons might appear between 4.0 and 5.0 ppm.

¹³C NMR: The carbon NMR spectrum would provide information on the carbon framework.

C=O: The carbonyl carbon is expected to be the most downfield signal, typically appearing in the 160-165 ppm range.

Pyrazole Ring Carbons (C3, C4, C5): These aromatic/heteroaromatic carbons would resonate in the approximate range of 105-145 ppm. The specific shifts would be influenced by the methyl and carbohydrazide (B1668358) substituents.

Methyl Carbons (N1-CH₃, C5-CH₃): The N-methyl carbon signal would likely be found around 35-40 ppm, while the C-methyl carbon would be significantly more shielded, appearing around 10-15 ppm.

The following table provides estimated chemical shifts based on related compounds.

| Atom | ¹H Chemical Shift (ppm, Estimated) | ¹³C Chemical Shift (ppm, Estimated) |

| C=O | - | 160-165 |

| C3 | 7.5-8.0 (H) | 135-145 |

| C4 | - | 105-115 |

| C5 | - | 140-150 |

| N1-CH₃ | 3.7-4.0 | 35-40 |

| C5-CH₃ | 2.3-2.6 | 10-15 |

| NH | 8.5-9.5 | - |

| NH₂ | 4.0-5.0 | - |

Note: This table is for illustrative purposes and is based on data from analogous structures. Actual experimental values may vary.

There are no published studies employing advanced NMR techniques such as COSY, HSQC, HMBC, or NOESY for the stereochemical and conformational analysis of this compound. Such studies would be invaluable for confirming proton and carbon assignments and for understanding the three-dimensional structure in solution, including the orientation of the carbohydrazide substituent relative to the pyrazole ring.

Vibrational Spectroscopy (FT-IR and Raman)

Detailed and assigned FT-IR and Raman spectra for this compound are not available in the surveyed literature. However, the characteristic vibrational modes can be predicted based on its functional groups.

FT-IR Spectroscopy: The infrared spectrum would be expected to show several key absorption bands.

N-H Stretching: The hydrazide group would exhibit stretching vibrations, typically in the 3200-3400 cm⁻¹ region. This may appear as one or two distinct bands.

C-H Stretching: Aromatic (pyrazole ring C-H) and aliphatic (methyl C-H) stretching vibrations would be observed in the 3100-3150 cm⁻¹ and 2850-3000 cm⁻¹ regions, respectively.

C=O Stretching (Amide I): A strong, sharp absorption band corresponding to the carbonyl stretch is expected, typically in the range of 1640-1680 cm⁻¹.

N-H Bending (Amide II): This band, arising from the N-H bending coupled with C-N stretching, would likely appear around 1520-1550 cm⁻¹.

C=N and C=C Stretching: Vibrations from the pyrazole ring would be present in the 1400-1600 cm⁻¹ region.

The following table summarizes the expected characteristic FT-IR absorption bands.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Hydrazide) | Stretching | 3200-3400 | Medium-Strong |

| C-H (Aromatic) | Stretching | 3100-3150 | Medium-Weak |

| C-H (Aliphatic) | Stretching | 2850-3000 | Medium-Weak |

| C=O (Amide I) | Stretching | 1640-1680 | Strong |

| N-H (Amide II) | Bending | 1520-1550 | Medium |

| C=N / C=C (Ring) | Stretching | 1400-1600 | Medium |

Note: This table is predictive and based on general spectroscopic principles and data from similar compounds.

Raman Spectroscopy: No Raman spectroscopic data has been found for this compound. A Raman spectrum would complement the FT-IR data, particularly for the symmetric vibrations of the pyrazole ring.

Identification and Assignment of Characteristic Vibrational Modes of this compound

The vibrational spectrum of this compound is characterized by a series of distinct absorption bands corresponding to the various functional groups present in the molecule. The interpretation of these bands is based on established group frequency correlations and comparison with structurally related pyrazole derivatives.

The pyrazole ring itself gives rise to several characteristic vibrations. The C=N stretching vibration within the pyrazole ring is typically observed in the region of 1590-1595 cm⁻¹. The C-N stretching absorption band of the pyrazole moiety is expected around 1200-1215 cm⁻¹. Aromatic C-H stretching vibrations of the pyrazole ring are generally found in the 3100-3000 cm⁻¹ region.

The carbohydrazide functional group (-CONHNH₂) introduces several key vibrational modes. The N-H stretching vibrations of the primary amine (NH₂) and the secondary amide (NH) groups are expected to appear as strong bands in the 3500-3300 cm⁻¹ range. Specifically, for a carbohydrazide group, N-H stretching bands have been reported at approximately 3388 cm⁻¹ nist.gov. The carbonyl (C=O) stretching vibration of the amide, a strong and prominent band, typically occurs in the range of 1680-1630 cm⁻¹. The N-H bending vibrations of the NH₂ group are usually found around 1650-1580 cm⁻¹.

The methyl (CH₃) substituents on the pyrazole ring also exhibit characteristic vibrational frequencies. Asymmetric and symmetric C-H stretching vibrations of the methyl groups are anticipated in the 2965-2880 cm⁻¹ range. Asymmetric and symmetric deformation modes of the CH₃ groups are typically observed in the regions of 1465-1440 cm⁻¹ and 1390-1370 cm⁻¹, respectively. Methyl rocking vibrations are expected to appear in the 1070-1010 cm⁻¹ region.

A summary of the expected characteristic vibrational modes for this compound is presented in the table below.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretching | Carbohydrazide (-NHNH₂) | 3500-3300 |

| C-H Stretching | Pyrazole Ring | 3100-3000 |

| C-H Stretching | Methyl (-CH₃) | 2965-2880 |

| C=O Stretching | Carbohydrazide (Amide I) | 1680-1630 |

| N-H Bending | Carbohydrazide (Amide II) | 1650-1580 |

| C=N Stretching | Pyrazole Ring | 1595-1590 |

| C-H Asymmetric Deformation | Methyl (-CH₃) | 1465-1440 |

| C-H Symmetric Deformation | Methyl (-CH₃) | 1390-1370 |

| C-N Stretching | Pyrazole Ring | 1215-1200 |

| C-H Rocking | Methyl (-CH₃) | 1070-1010 |

Correlation of Experimental and Theoretically Calculated Vibrational Spectra

To achieve a more precise and comprehensive assignment of the vibrational modes of this compound, a correlation between the experimental Fourier-transform infrared (FTIR) and Raman spectra with theoretically calculated spectra is often performed. This approach utilizes quantum chemical calculations, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)), to compute the optimized molecular geometry and the harmonic vibrational frequencies.

The theoretical calculations provide a set of vibrational frequencies and their corresponding intensities. However, these calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations and the neglect of anharmonicity. To improve the agreement with experimental data, the calculated frequencies are typically scaled using a scaling factor. The scaled theoretical vibrational spectrum can then be compared with the experimental spectrum, allowing for a more confident and detailed assignment of the observed bands. The Potential Energy Distribution (PED) analysis is also employed to determine the contribution of individual internal coordinates to each normal mode of vibration, further clarifying the nature of the vibrational modes. While specific studies on this compound are not widely available, this methodology has been successfully applied to other pyrazole derivatives, demonstrating a high correlation between theoretical and experimental values nist.gov.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₆H₁₀N₄O), the molecular weight is 154.17 g/mol . In an electron ionization mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 154.

The fragmentation of this compound is expected to proceed through several characteristic pathways, primarily involving the cleavage of the carbohydrazide side chain and the pyrazole ring. A plausible fragmentation pattern would include the initial loss of the amino group (•NH₂) from the molecular ion to give a fragment at m/z 138. Subsequent loss of a neutral carbon monoxide (CO) molecule would lead to a fragment at m/z 110. The cleavage of the N-N bond in the hydrazide moiety is also a likely fragmentation pathway.

The pyrazole ring itself can undergo characteristic fragmentation. The fragmentation of the 1,5-dimethylpyrazole (B184060) core would likely lead to the formation of stable ions. For instance, the cleavage of the side chain could result in the formation of a 1,5-dimethyl-1H-pyrazol-4-yl cation. Further fragmentation of the pyrazole ring can also occur.

A proposed fragmentation pattern is outlined in the table below.

| m/z | Proposed Fragment |

| 154 | [M]⁺ (Molecular Ion) |

| 138 | [M - NH₂]⁺ |

| 110 | [M - NH₂ - CO]⁺ |

| 96 | [1,5-Dimethylpyrazole]⁺ |

| 81 | [C₄H₅N₂]⁺ (Fragment from pyrazole ring) |

| 54 | [C₃H₄N]⁺ (Fragment from pyrazole ring) |

This detailed analysis of the vibrational spectra and mass spectrometric fragmentation provides a solid foundation for the structural elucidation and characterization of this compound.

Reactivity and Mechanistic Investigations of 1,5 Dimethyl 1h Pyrazole 4 Carbohydrazide

Transformations Involving the Carbohydrazide (B1668358) Moiety

The carbohydrazide group (-CONHNH₂) is a highly reactive functional group, primarily due to the nucleophilic nature of its terminal amine (-NH₂). This site is central to a variety of condensation and cyclization reactions.

One of the most fundamental reactions of 1,5-Dimethyl-1H-pyrazole-4-carbohydrazide is its condensation with carbonyl compounds. The terminal nitrogen atom of the hydrazide acts as a potent nucleophile, readily attacking the electrophilic carbon of aldehydes and ketones. This nucleophilic addition is typically followed by a dehydration step, eliminating a molecule of water to form a stable C=N double bond. This process results in the formation of N-acylhydrazones, often referred to as Schiff bases in a broader context.

The reaction is versatile, allowing for the synthesis of a diverse library of hydrazones by varying the aldehyde or ketone reactant. These reactions are foundational for creating more complex molecules, as the resulting hydrazones can serve as intermediates for further chemical transformations. mdpi.comiscientific.org

The general mechanism involves the initial nucleophilic attack of the hydrazide's -NH₂ group on the carbonyl carbon, forming a transient hemiaminal-like intermediate. This intermediate is then protonated, and subsequent elimination of a water molecule yields the final hydrazone product. researchgate.netjocpr.com

Interactive Data Table: Examples of Condensation Reactions

| Reactant (Aldehyde/Ketone) | Product (Hydrazone/Schiff Base) | General Reaction Conditions |

| Substituted Benzaldehyde | N'-(substituted-benzylidene)-1,5-dimethyl-1H-pyrazole-4-carbohydrazide | Ethanolic solution, often with a catalytic amount of acid (e.g., acetic acid), reflux. |

| Substituted Acetophenone | N'-(1-(substituted-phenyl)ethylidene)-1,5-dimethyl-1H-pyrazole-4-carbohydrazide | Ethanolic solution, reflux. |

| Heterocyclic Aldehyde | N'-(heterocyclic-methylene)-1,5-dimethyl-1H-pyrazole-4-carbohydrazide | Alcoholic solvent, reflux. |

| Aliphatic Ketone | N'-(alkylidene)-1,5-dimethyl-1H-pyrazole-4-carbohydrazide | Alcoholic solvent, reflux. |

The carbohydrazide moiety is a key precursor for synthesizing a variety of five- and six-membered heterocyclic rings through cyclization reactions. These transformations can be either intramolecular, where a hydrazone intermediate folds upon itself, or intermolecular, where the carbohydrazide reacts with a bifunctional reagent.

Common heterocyclic systems synthesized from carbohydrazide precursors include:

1,3,4-Oxadiazoles: These can be formed by reacting the carbohydrazide with reagents like triethyl orthoformate or by the oxidative cyclization of the corresponding hydrazones. nih.govmdpi.comrsc.orgorganic-chemistry.org The mechanism typically involves the formation of an intermediate which then undergoes dehydrative cyclization.

1,2,4-Triazoles: Synthesis of the triazole ring can be achieved by reacting the carbohydrazide or its derivatives (like thiosemicarbazides) with appropriate reagents that provide the necessary carbon and nitrogen atoms. organic-chemistry.orgresearchgate.netfrontiersin.org

Pyrazoles: In reactions with 1,3-dicarbonyl compounds, the carbohydrazide can act as the dinucleophile, leading to the formation of a new pyrazole (B372694) ring, thus creating a bis-pyrazole system. nih.gov

Thiadiazoles: Utilizing sulfur-containing reagents, such as carbon disulfide or thiophosgene, allows for the cyclization of carbohydrazide derivatives into various thiadiazole isomers. nih.gov

These cyclization reactions are crucial in medicinal chemistry for accessing novel scaffolds with diverse biological activities. nih.gov

Interactive Data Table: Heterocycles from Pyrazole Carbohydrazides

| Reagent | Resulting Heterocycle | Reaction Type |

| Carbon Disulfide | 1,3,4-Thiadiazole | Intermolecular Cyclization |

| Orthoesters (e.g., Triethyl orthoformate) | 1,3,4-Oxadiazole | Intermolecular Cyclization |

| Aryl Isothiocyanate | 1,2,4-Triazole | Intermolecular Cyclization |

| Acetylacetone (1,3-Diketone) | Pyrazole | Intermolecular Cyclization |

| α-Haloketones | 1,3,4-Thiadiazine | Intermolecular Cyclization |

Reactions on the Pyrazole Ring System of this compound

The pyrazole ring is an aromatic heterocycle, and its reactivity is dictated by the electron distribution within the ring, which is significantly influenced by the two adjacent nitrogen atoms.

In the pyrazole ring, the two nitrogen atoms exert an electron-withdrawing inductive effect, which deactivates the adjacent carbon atoms (C3 and C5) towards electrophilic attack. Conversely, the C4 position is comparatively electron-rich, making it the primary site for electrophilic aromatic substitution. nih.govnih.govrrbdavc.orgnih.govresearchgate.net Reactions such as nitration, halogenation, and sulfonation preferentially occur at this position. researchgate.netimperial.ac.uk

In the specific case of this compound, the C4 position is already occupied by the carbohydrazide group. This substituent is deactivating, which would make further electrophilic substitution on the ring challenging under standard conditions. However, the inherent regioselectivity of the pyrazole system dictates that if a reaction were to occur, it would face a high energy barrier at C3 and C5. rrbdavc.org Studies on related pyrazolo[1,5-a]pyrimidines show that the site of electrophilic attack (pyrazole vs. fused pyrimidine (B1678525) ring) can be controlled by the choice of reagents and reaction conditions. researchgate.net

The electron-deficient nature of the C3 and C5 positions makes them susceptible to attack by nucleophiles. nih.govnih.govresearchgate.net This reactivity is the opposite of that observed for electrophilic substitution. Functionalization at these positions often requires the presence of a good leaving group, such as a halogen, which can be displaced in a nucleophilic aromatic substitution reaction.

Syntheses have been developed to introduce functionalized side chains at the C3 and C5 positions of the pyrazole nucleus. nih.govacs.orgacs.orgfigshare.com These methods often involve building the pyrazole ring from precursors that already contain the desired functionality or a handle for its later introduction. For example, a chloromethyl group can be introduced at C3, which can then be displaced by various nucleophiles to build more complex ligands or molecules. acs.orgacs.org Direct C3 functionalization is less common than at C4 or C5 but can be achieved through specific strategies like directed deprotonation-substitution or via pyrazole N-oxides. scholaris.ca

Mechanistic Elucidation of Organic Reactions Involving this compound

The mechanisms of reactions involving this compound are generally well-understood extensions of classical organic reactions.

Hydrazone Formation: The condensation reaction to form hydrazones proceeds via a two-step mechanism. chemtube3d.comnih.govlibretexts.orglibretexts.org The first step is the nucleophilic attack of the terminal amino group of the hydrazide onto the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a zwitterionic tetrahedral intermediate, also known as a carbinolamine after proton transfer. researchgate.net The second step is the acid- or base-catalyzed dehydration of this intermediate, which eliminates a water molecule to form the final, stable C=N double bond of the hydrazone. libretexts.orglibretexts.org

Cyclization Reactions: The mechanisms of heterocycle formation are diverse and depend on the specific reactants and target ring system.

For the synthesis of 1,3,4-oxadiazoles from an acylhydrazide and an orthoester, the mechanism typically involves initial formation of an intermediate that subsequently undergoes an intramolecular cyclization with the elimination of alcohol molecules.

In the case of pyrazole synthesis from a hydrazide and a 1,3-dicarbonyl compound, the reaction is a cyclocondensation. It involves a sequence of nucleophilic attacks and dehydrations. The hydrazine (B178648) first condenses with one carbonyl group to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack of the remaining nitrogen atom onto the second carbonyl group, leading to a cyclic intermediate that dehydrates to form the aromatic pyrazole ring. beilstein-journals.orgmdpi.com The regioselectivity of this reaction can be influenced by the reaction conditions and the nature of the substituents on both reactants. acs.org

Ring Reactivity: The regioselectivity of electrophilic and nucleophilic attacks on the pyrazole ring is explained by molecular orbital theory. The calculated electron densities show a higher electron density at C4, making it the favorable site for electrophiles. nih.gov Conversely, the lower electron densities at C3 and C5, due to the electronegativity of the adjacent nitrogen atoms, make these positions electrophilic and thus targets for nucleophiles. nih.govresearchgate.net

Computational and Theoretical Studies of 1,5 Dimethyl 1h Pyrazole 4 Carbohydrazide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict the properties of molecules based on their electron density. For pyrazole (B372694) derivatives, DFT methods, such as those using the B3LYP functional with basis sets like 6-31G* or 6-311++G**, have been widely applied to accurately model their molecular characteristics. nih.goviaea.orgjcsp.org.pk

The first step in most computational studies is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy structure on the potential energy surface. For a molecule like 1,5-Dimethyl-1H-pyrazole-4-carbohydrazide, which possesses several rotatable single bonds, multiple stable conformations may exist.

Conformational analysis involves mapping these different stable structures and their relative energies. Studies on similar pyrazole structures have revealed the existence of distinct conformers, often differing in the orientation of substituent groups relative to the pyrazole ring. nih.gov For instance, the rotation around the C4-C(O) and N-N bonds in the carbohydrazide (B1668358) moiety can lead to different conformers with varying stabilities. The optimized geometric parameters, such as bond lengths and angles, derived from these calculations are frequently validated by comparing them against experimental data from X-ray crystallography of analogous compounds, often showing a high degree of correlation. nih.govnih.gov

The electronic properties of a molecule are critical to understanding its reactivity. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

HOMO : Represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). Its energy level correlates with the ionization potential.

LUMO : Represents the innermost orbital without electrons and is associated with the molecule's ability to accept electrons (electrophilicity). Its energy level is linked to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A smaller energy gap implies that less energy is required to excite an electron, suggesting higher polarizability and greater chemical reactivity. nih.gov In pyrazole-carbohydrazide derivatives, the electron density of both the HOMO and LUMO is typically distributed across the pyrazole ring and the hydrazide functional group, indicating that these are the primary sites for chemical interactions. nih.govnih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies.

Interactive Table: Calculated Reactivity Descriptors for a Pyrazole Analog

Note: The following values are representative examples based on DFT calculations for similar pyrazole structures and serve to illustrate the application of these descriptors. Actual values for this compound would require specific calculation.

| Descriptor | Formula | Typical Value (eV) | Interpretation |

| HOMO Energy (EHOMO) | - | -6.30 | Electron-donating ability |

| LUMO Energy (ELUMO) | - | -1.80 | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.50 | Chemical reactivity/stability |

| Ionization Potential (I) | -EHOMO | 6.30 | Energy to remove an electron |

| Electron Affinity (A) | -ELUMO | 1.80 | Energy released when gaining an electron |

| Global Hardness (η) | (I - A) / 2 | 2.25 | Resistance to charge transfer |

| Global Softness (S) | 1 / η | 0.44 | Inverse of hardness; polarizability |

| Electronegativity (χ) | (I + A) / 2 | 4.05 | Ability to attract electrons |

| Electrophilicity Index (ω) | μ² / 2η | 3.65 | Propensity to act as an electrophile |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution across a molecule and identifying sites prone to electrophilic and nucleophilic attack. asrjetsjournal.orgresearchgate.net The MEP map displays different electrostatic potential values on the molecular surface using a color spectrum.

Red Regions : Indicate negative electrostatic potential, corresponding to areas with high electron density. These are the most likely sites for electrophilic attack and are typically found around electronegative atoms like the carbonyl oxygen and the nitrogen atoms of the pyrazole ring. researchgate.netnih.gov

Blue Regions : Indicate positive electrostatic potential, corresponding to areas of electron deficiency. These are susceptible to nucleophilic attack and are often located around hydrogen atoms, particularly the N-H protons of the hydrazide group. nih.gov

Green Regions : Represent areas of neutral or near-zero potential.

For this compound, the MEP map would highlight the carbonyl oxygen and the pyrazole nitrogen atoms as key centers for hydrogen bonding and coordination interactions. researchgate.net

DFT calculations provide a reliable means of predicting spectroscopic data, which can be used to interpret and validate experimental results.

Infrared (IR) Spectroscopy : Theoretical vibrational frequencies can be computed to aid in the assignment of experimental IR absorption bands. These calculations can confirm the presence of key functional groups, such as the C=O and N-H stretching vibrations of the carbohydrazide moiety. Calculated frequencies are often multiplied by a scaling factor to correct for anharmonicity and other systematic errors inherent in the computational method. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for calculating the ¹H and ¹³C NMR chemical shifts of molecules. asrjetsjournal.org By comparing the predicted chemical shifts with those obtained experimentally, researchers can confirm the proposed molecular structure and assign specific resonances to individual atoms in the molecule. mdpi.com

UV-Vis Spectroscopy : Time-Dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra of molecules. iaea.org This method provides information about the wavelengths of maximum absorption (λmax) and the nature of the corresponding electronic transitions, which often involve promotions from the HOMO to the LUMO (π→π* transitions). researchgate.net

Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior

While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe conformational changes, flexibility, and interactions with the surrounding environment, such as a solvent. nih.govresearchgate.net For pyrazole derivatives, MD simulations have been instrumental in studying the stability of their binding poses within the active sites of biological targets like enzymes, confirming that the computationally predicted interactions are maintained over time. nih.govtandfonline.com

Computational Modeling of Reaction Mechanisms and Transition States

DFT calculations are also a powerful tool for elucidating the mechanisms of chemical reactions. By modeling the entire reaction coordinate, researchers can identify reactants, products, and any intermediates that may be formed. rsc.org A critical aspect of this modeling is the location of the transition state—the highest energy point along the reaction pathway.

The energy difference between the reactants and the transition state defines the activation energy, which is a key determinant of the reaction rate. wuxiapptec.comresearchgate.net Computational studies can map out the Gibbs free energy profile of a reaction, allowing for a comparison of different potential pathways to determine the most favorable one. researchgate.net This approach has been used to understand the synthesis of pyrazole rings and to predict the reactivity of pyrazole derivatives in various chemical transformations. rsc.orgwuxiapptec.com

Advanced Applications and Future Research Frontiers for 1,5 Dimethyl 1h Pyrazole 4 Carbohydrazide in Chemical Science

Role in Catalytic Processes

The inherent coordination capabilities of the pyrazole (B372694) ring and the carbohydrazide (B1668358) functional group in 1,5-Dimethyl-1H-pyrazole-4-carbohydrazide make it a promising ligand for the synthesis of metal complexes with catalytic applications. The nitrogen atoms of the pyrazole ring can effectively chelate with a variety of transition metal ions, while the carbohydrazide moiety provides additional coordination sites. This multidentate nature can lead to the formation of stable and well-defined metal complexes. nih.gov

The catalytic activity of such complexes is often attributed to the ability of the metal center to facilitate chemical transformations. By carefully selecting the metal ion and tuning the ligand environment, it is possible to design catalysts for a wide range of organic reactions. For instance, pyrazole-based metal complexes have shown promise in oxidation, reduction, and carbon-carbon bond-forming reactions. The electronic properties of the this compound ligand, influenced by the methyl substituents, can modulate the reactivity of the metal center, thereby influencing the catalytic efficiency and selectivity.

Future research in this area could focus on the synthesis and characterization of a broader range of metal complexes incorporating this compound. A systematic investigation of their catalytic performance in various organic transformations would be crucial to unlock their full potential. The following table summarizes the potential catalytic applications of metal complexes derived from pyrazole-based ligands.

| Catalytic Application | Metal Ion Example | Reaction Type | Potential Advantage |

| Oxidation of Alcohols | Ru(II), Fe(III) | Oxidation | High efficiency and selectivity |

| Hydrogenation of Ketones | Rh(I), Ir(III) | Reduction | Mild reaction conditions |

| Cross-Coupling Reactions | Pd(II), Ni(II) | C-C bond formation | High turnover numbers |

| Polymerization | Ti(IV), Zr(IV) | Olefin polymerization | Control over polymer properties |

Potential in Chemical Sensing Technologies

The development of selective and sensitive chemical sensors is a critical area of research with applications in environmental monitoring, medical diagnostics, and industrial process control. Pyrazole derivatives have gained significant attention as building blocks for fluorescent chemosensors due to their excellent photophysical properties and ability to coordinate with metal ions. nih.govnih.govrsc.org The this compound scaffold is well-suited for the design of such sensors.

The underlying principle of a pyrazole-based chemosensor often involves a change in its fluorescence properties upon binding to a specific analyte, such as a metal ion. This change can be a "turn-on" or "turn-off" response, where the fluorescence intensity is either enhanced or quenched. nih.gov The carbohydrazide group in this compound can act as a recognition site for the target analyte, while the pyrazole ring serves as the signaling unit. The binding event alters the electronic structure of the molecule, leading to a detectable change in its fluorescence spectrum.

The selectivity of these sensors can be tuned by modifying the structure of the pyrazole ligand. For example, the introduction of specific functional groups can enhance the binding affinity for a particular metal ion. Research has demonstrated the utility of pyrazoline-based sensors for the detection of various metal ions, including Fe3+. tandfonline.com The following table outlines the potential of pyrazole derivatives in fluorescent sensing.

| Target Analyte | Sensing Mechanism | Observable Change | Potential Application |

| Heavy Metal Ions (e.g., Hg2+, Pb2+) | Chelation-enhanced fluorescence (CHEF) | Fluorescence "turn-on" | Environmental monitoring |

| Transition Metal Ions (e.g., Cu2+, Zn2+) | Photoinduced electron transfer (PET) | Fluorescence "turn-off" or "turn-on" | Biological imaging |

| Anions (e.g., F-, CN-) | Hydrogen bonding interactions | Colorimetric or fluorescent change | Industrial process control |

Integration in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems from molecular building blocks held together by non-covalent interactions. The ability of this compound to participate in hydrogen bonding and coordination with metal ions makes it an excellent candidate for the construction of supramolecular assemblies. nih.gov

The carbohydrazide moiety is a particularly effective functional group for forming robust hydrogen bonds. The N-H protons can act as hydrogen bond donors, while the carbonyl oxygen and the nitrogen atoms can act as acceptors. This allows for the formation of well-defined one-, two-, and three-dimensional networks in the solid state. Furthermore, the pyrazole ring can also participate in hydrogen bonding and π-π stacking interactions, further directing the self-assembly process.

When combined with metal ions, this compound can form coordination polymers or metal-organic frameworks (MOFs). worktribe.com In these structures, the organic molecule acts as a linker, bridging metal centers to create extended networks. The properties of these materials, such as their porosity and catalytic activity, can be tailored by varying the metal ion and the organic linker. The following table summarizes the types of supramolecular assemblies that can be formed using pyrazole-based building blocks.

| Type of Assembly | Driving Force | Resulting Structure | Potential Application |

| Hydrogen-bonded network | Hydrogen bonding | 1D chains, 2D sheets, 3D frameworks | Crystal engineering, drug delivery |

| Coordination polymer | Metal-ligand coordination | 1D, 2D, or 3D extended structures | Gas storage, catalysis, separation |

| Metallogel | Metal-ligand coordination and solvent interactions | Gel-like material | Smart materials, sensors |

Applications in Advanced Materials Science and Engineering

The unique chemical structure of this compound also lends itself to applications in the development of advanced materials with tailored properties. The incorporation of this pyrazole derivative into polymer backbones or as a functional additive can impart desirable characteristics such as enhanced thermal stability, specific optical properties, or responsiveness to external stimuli.

For instance, the rigidity of the pyrazole ring can contribute to the thermal stability of polymers. Polyamides and other polymers containing pyrazole units in their main chain have been shown to exhibit high glass transition temperatures and decomposition temperatures. ias.ac.in The carbohydrazide group can also be used as a reactive handle to graft the pyrazole moiety onto other polymer chains or surfaces, thereby modifying their properties.

Furthermore, the ability of pyrazoles to form dynamic covalent bonds has been explored in the creation of self-healing and recyclable polymers. nih.gov For example, the reaction of pyrazoles with isocyanates can form thermally reversible urea (B33335) bonds, allowing for the disassembly and reassembly of the polymer network. This opens up possibilities for the development of sustainable and "smart" materials based on this compound. Research into pyrazole-containing polymers has also highlighted their potential in thermo-responsive applications. rsc.org

The following table details potential applications of pyrazole derivatives in materials science.

| Material Type | Key Feature | Potential Application |

| High-performance polymers | Enhanced thermal and mechanical stability | Aerospace and automotive components |

| Functional polymers | Photoresponsive or thermo-responsive behavior | Smart coatings, actuators, sensors |

| Dynamic covalent networks | Self-healing and recyclable properties | Sustainable materials, soft robotics |

| Organic light-emitting diodes (OLEDs) | Hole-transporting or emissive materials | Display technology, solid-state lighting |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1,5-Dimethyl-1H-pyrazole-4-carbohydrazide, and how do reaction conditions influence yield?

- Methodology :

- Route 1 : React 1H-pyrazole-3-carboxylic acid chloride with hydrazine derivatives (e.g., N,N-dimethylhydrazine) in dichloromethane or similar solvents under reflux. Triethylamine is often used as a base to neutralize HCl byproducts .

- Route 2 : Cyclocondensation of ethyl acetoacetate with phenylhydrazine and DMF-DMA (N,N-dimethylformamide dimethyl acetal), followed by hydrolysis to yield pyrazole-carboxylic acid derivatives .

- Critical Parameters :

- Solvent polarity (e.g., dichloromethane vs. ethanol) impacts intermediate stability.

- Elevated temperatures (~50–60°C) improve cyclization efficiency .

Q. What spectroscopic and analytical techniques are most reliable for characterizing this compound?

- Key Techniques :

- IR Spectroscopy : Identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and N–H stretches (~3300 cm⁻¹) in hydrazide groups .

- NMR :

- ¹H NMR : Methyl groups (δ 2.3–2.5 ppm), pyrazole ring protons (δ 6.5–8.0 ppm) .

- ¹³C NMR : Carbonyl carbons (δ ~160–170 ppm), aromatic carbons (δ ~120–150 ppm) .

- Elemental Analysis : Validates purity (>95% C, H, N content) .

Advanced Research Questions

Q. How can structural modifications enhance the bioactivity of this compound derivatives?

- Strategies :

- Acylation : Introduce benzoyl or chloroacetyl groups at the pyrazole C-4 position to improve antimicrobial activity (e.g., compound 3a in showed enhanced Gram-negative bacterial inhibition).

- Heterocycle Fusion : Synthesize pyrazolo[3,4-c]pyrazole systems via azide-hydrazine cyclization to explore anticancer or enzyme inhibition properties .

Q. How can computational chemistry resolve contradictions in experimental data (e.g., conflicting bioactivity results)?

- Approach :

- DFT Calculations : Analyze electron density maps to predict reactive sites (e.g., nucleophilic attack at C-4 carbonyl) .

- Molecular Docking : Simulate binding affinities with target enzymes (e.g., DHFR for antimicrobial activity) to rationalize divergent results .

- Example : Discrepancies in antimicrobial assays may arise from variations in bacterial membrane permeability, which can be modeled via MD simulations .

Methodological Recommendations

- Synthesis Optimization : Use Schlenk techniques to exclude moisture for acid chloride reactions .

- Bioassay Design : Employ dual-disc diffusion and microdilution assays to cross-validate antimicrobial results .

- Theoretical Validation : Combine Gaussian software (DFT) and AutoDock Vina for robust structure-activity modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.